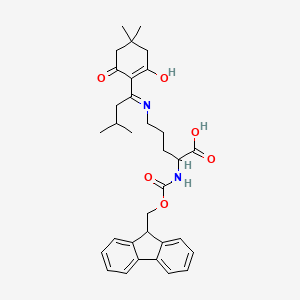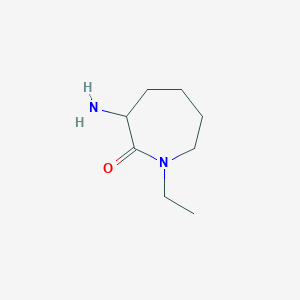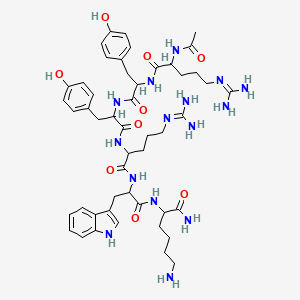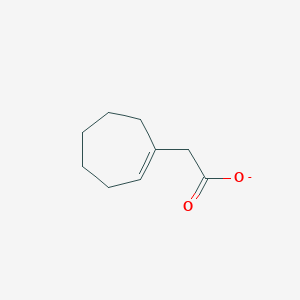![molecular formula C20H27O3P B13395165 [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is a chiral organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a chiral carbon center, which is further substituted with methoxymethoxy and dimethylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylphosphine oxide and a chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the diphenylphosphine oxide, followed by the addition of the chiral precursor.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the phosphine oxide, while reduction may produce the corresponding phosphine.
Scientific Research Applications
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism by which (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The phosphine oxide group plays a crucial role in stabilizing transition states and intermediates during catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the chiral center and additional substituents.
(S)-2,3-dimethylbutylphosphine oxide: Similar structure but without the methoxymethoxy group.
®-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide: Enantiomer of the compound .
Uniqueness
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is unique due to its specific chiral configuration and the presence of both methoxymethoxy and dimethylbutyl groups. These structural features contribute to its distinct reactivity and selectivity in various chemical and biological applications.
Properties
Molecular Formula |
C20H27O3P |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[[3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3 |
InChI Key |
UEUUZAHLJDYELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)


![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)

![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)


![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)


